1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine
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Overview
Description
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and an oxadiazole moiety
Preparation Methods
The synthesis of 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with an acyl chloride.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a Mannich reaction, where a secondary amine reacts with formaldehyde and a phenyl-substituted amine.
Final Coupling: The final step involves coupling the oxadiazole and piperazine intermediates under basic conditions, often using a sulfonium salt as a coupling agent.
Chemical Reactions Analysis
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the oxadiazole ring to an amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Material Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe in biological studies to understand the interaction of piperazine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The oxadiazole ring may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
1-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine can be compared with other similar compounds, such as:
1-{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine: This compound has a bromine atom instead of a methyl group, which may alter its electronic properties and reactivity.
1-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-phenylpiperazine: The presence of a chlorine atom can influence the compound’s pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C21H24N4O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H24N4O/c1-17-7-9-18(10-8-17)21-22-20(26-23-21)11-12-24-13-15-25(16-14-24)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
InChI Key |
KKYBHBISWPRVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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